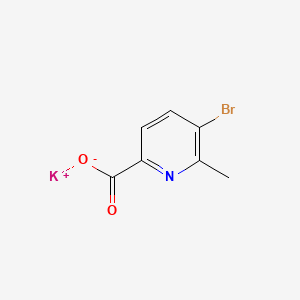
Potassium 5-bromo-6-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-bromo-6-methylpyridine-2-carboxylate is a chemical compound belonging to the class of organic compounds known as pyridine carboxylates. This compound features a pyridine ring substituted with bromine and methyl groups, and a carboxylate group attached to potassium. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-6-methylpyridine as the starting material.
Bromination: The starting material undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Carboxylation: The brominated compound is then subjected to carboxylation to introduce the carboxylate group.
Potassium Salt Formation: Finally, the carboxylate group is converted to its potassium salt form.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring or carboxylate group.
Substitution Products: Derivatives with different functional groups at the bromine or methyl positions.
Scientific Research Applications
Potassium 5-bromo-6-methylpyridine-2-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Potassium 5-bromo-6-methylpyridine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Similar in structure but with a methoxy group instead of a methyl group.
2-Bromo-6-methylpyridine: Similar but lacks the carboxylate group.
Uniqueness: Potassium 5-bromo-6-methylpyridine-2-carboxylate is unique due to its combination of bromine and methyl substituents on the pyridine ring, along with the carboxylate group, which provides versatility in its chemical reactivity and applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5BrKNO2 |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
potassium;5-bromo-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO2.K/c1-4-5(8)2-3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XYBSATJGOJPXJP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)[O-])Br.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















